2,2,4-Trimethyloxazilidine

Description

Context and Significance of Oxazolidines in Contemporary Organic Chemistry

Oxazolidines are a class of five-membered heterocyclic organic compounds containing both nitrogen and oxygen atoms in the ring. This structural motif is of considerable interest in modern organic chemistry due to its presence in a variety of biologically active molecules and its utility as a versatile synthetic intermediate. ontosight.ai The oxazolidine (B1195125) ring can serve as a chiral auxiliary, enabling the stereoselective synthesis of complex molecules, a critical aspect in the development of pharmaceuticals. Furthermore, oxazolidine derivatives have found applications in polymer chemistry as monomers or catalysts. ontosight.aitandfonline.com

The related class of oxazolidinones, which feature a carbonyl group on the oxazolidine ring, has garnered significant attention, particularly in medicinal chemistry. The discovery of linezolid, the first clinically approved oxazolidinone antibiotic, spurred extensive research into this scaffold, highlighting the therapeutic potential of the oxazolidine core. ontosight.ai Oxazolidinone derivatives are being investigated for a wide range of pharmacological applications, including antibacterial, antituberculosis, anticancer, and anti-inflammatory properties. ontosight.ai The stability and reactivity of the oxazolidine ring make it a valuable component in the design of novel chemical entities with diverse applications. ontosight.ai

Historical Overview of 2,2,4-Trimethyloxazolidine Investigations

The broader class of oxazolidines and their derivatives have been the subject of intermittent study throughout the 20th century. However, a significant surge in interest occurred in the late 20th and early 21st centuries, driven by the discovery of the potent biological activity of oxazolidinone antibiotics. ontosight.ai This led to a more systematic exploration of the synthesis and properties of various substituted oxazolidines, including those with multiple methyl groups like 2,2,4-trimethyloxazolidine. Early investigations would have likely focused on its basic synthesis and characterization, with more recent studies exploring its potential in areas such as asymmetric synthesis and as a building block for more complex molecules.

Current Research Landscape and Emerging Trends Pertaining to 2,2,4-Trimethyloxazolidine

Current research involving 2,2,4-trimethyloxazolidine and its derivatives is multifaceted, touching upon several key areas of organic and medicinal chemistry. One prominent trend is the use of chiral oxazolidines as auxiliaries in asymmetric synthesis. The rigid, stereodefined structure of these molecules allows for the controlled formation of new stereocenters in a variety of chemical transformations.

Another area of active investigation is the incorporation of the 2,2,4-trimethyloxazolidine scaffold into larger, more complex molecules with potential biological activity. Researchers are exploring how the specific substitution pattern of this compound influences the physicochemical properties and biological efficacy of the resulting molecules. chemimpex.com

Furthermore, there is ongoing interest in the development of efficient and environmentally friendly methods for the synthesis of oxazolidines. This includes the use of novel catalysts and reaction conditions to improve yields and reduce waste. The study of the spectroscopic properties of these compounds, including NMR, IR, and mass spectrometry, remains a fundamental aspect of their characterization. nih.gov

Scope and Objectives of the Academic Research Review on 2,2,4-Trimethyloxazolidine

The primary objective of this review is to provide a comprehensive overview of the chemical compound 2,2,4-trimethyloxazolidine, focusing exclusively on its chemical and scientific aspects. This review will cover:

The fundamental properties and characteristics of 2,2,4-trimethyloxazolidine.

A summary of synthetic approaches to 2,2,4-trimethyloxazolidine and related derivatives.

An exploration of the applications of 2,2,4-trimethyloxazolidine in organic synthesis and other research areas.

This review will present detailed research findings and will utilize data tables to summarize key information. It will strictly adhere to the outlined topics and will not include information on dosage, administration, or safety profiles.

Chemical Compound Data

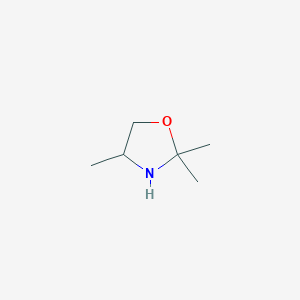

Structure

3D Structure

Properties

Molecular Formula |

C6H13NO |

|---|---|

Molecular Weight |

115.17 g/mol |

IUPAC Name |

2,2,4-trimethyl-1,3-oxazolidine |

InChI |

InChI=1S/C6H13NO/c1-5-4-8-6(2,3)7-5/h5,7H,4H2,1-3H3 |

InChI Key |

GUDXOFXWLFMJQX-UHFFFAOYSA-N |

Canonical SMILES |

CC1COC(N1)(C)C |

Origin of Product |

United States |

Structural Characteristics and Nomenclature of 2,2,4 Trimethyloxazolidine

IUPAC Nomenclature and Common Designations of 2,2,4-Trimethyloxazolidine

The systematically correct name for the chemical compound , as determined by the International Union of Pure and Applied Chemistry (IUPAC), is 2,2,4-trimethyloxazolidine . This nomenclature precisely describes the molecular structure, indicating an oxazolidine (B1195125) ring as the parent heterocycle. The locants '2,2,4' specify the positions of the three methyl group substituents on the ring atoms. The oxazolidine ring is a five-membered heterocyclic system containing one oxygen atom and one nitrogen atom at positions 1 and 3, respectively.

There are no widely recognized or commonly used trivial names for 2,2,4-trimethyloxazolidine in scientific literature or commerce. Therefore, the IUPAC name serves as the primary and unambiguous identifier for this compound.

Stereochemical Aspects of 2,2,4-Trimethyloxazolidine

The stereochemistry of 2,2,4-trimethyloxazolidine is a critical aspect of its molecular identity, arising from the potential for chirality within its structure.

Identification of Chiral Centers and Configuration

A chiral center is typically a carbon atom that is bonded to four different substituent groups. In the structure of 2,2,4-trimethyloxazolidine, the carbon atom at position 4 (C4) is a stereogenic center. The four distinct groups attached to C4 are:

A hydrogen atom (-H)

A methyl group (-CH₃)

The C5 methylene (B1212753) group of the oxazolidine ring (-CH₂-)

The nitrogen atom (N3) of the oxazolidine ring

The presence of this single chiral center means that 2,2,4-trimethyloxazolidine can exist as a pair of non-superimposable mirror images. The absolute configuration at this stereocenter is designated using the Cahn-Ingold-Prelog (CIP) priority rules, assigning either an (R) or (S) configuration.

Enantiomeric and Diastereomeric Forms

As a consequence of the single chiral center at C4, 2,2,4-trimethyloxazolidine exists as a pair of enantiomers:

(R)-2,2,4-trimethyloxazolidine

(S)-2,2,4-trimethyloxazolidine

These two molecules are mirror images of each other and will rotate plane-polarized light in equal but opposite directions. A 1:1 mixture of the (R) and (S) enantiomers is known as a racemic mixture and is optically inactive.

Since there is only one stereocenter in the molecule, diastereomers are not possible for 2,2,4-trimethyloxazolidine. Diastereomers are stereoisomers that are not mirror images of each other and require the presence of at least two stereocenters.

Interactive Data Table: Stereochemical Properties of 2,2,4-Trimethyloxazolidine

| Property | Description |

| Chiral Center | C4 |

| Number of Stereoisomers | 2 (one pair of enantiomers) |

| Enantiomers | (R)-2,2,4-trimethyloxazolidine and (S)-2,2,4-trimethyloxazolidine |

| Diastereomers | Not applicable |

Conformational Analysis of the 2,2,4-Trimethyloxazolidine Ring System

The five-membered oxazolidine ring is not planar and adopts puckered conformations to alleviate torsional strain. The two primary conformations for such rings are the envelope (or 'twist') and half-chair (or 'twist') forms. In 2,2,4-trimethyloxazolidine, the presence of three methyl substituents significantly influences the conformational preference to minimize steric interactions.

In an envelope conformation , four of the ring atoms are coplanar, and the fifth atom is out of the plane. In a half-chair conformation , three atoms are coplanar, with the other two being on opposite sides of the plane.

The gem-dimethyl groups at the C2 position introduce substantial steric bulk. This will likely favor a conformation where one of the C2 methyl groups is in a pseudo-axial position and the other in a pseudo-equatorial position to reduce steric hindrance. The methyl group at the C4 chiral center can also adopt either a pseudo-axial or pseudo-equatorial orientation. The most stable conformation will be the one that minimizes the steric repulsion between the methyl groups. It is anticipated that the conformer with the C4-methyl group in a pseudo-equatorial position would be more stable to avoid unfavorable 1,3-diaxial-like interactions with the pseudo-axial methyl group at C2.

Electronic Structure and Bonding in 2,2,4-Trimethyloxazolidine

The electronic structure of 2,2,4-trimethyloxazolidine is characterized by the presence of two heteroatoms, oxygen and nitrogen, within the saturated five-membered ring. The high electronegativity of oxygen and nitrogen compared to carbon results in a non-uniform distribution of electron density across the ring.

The C-O and C-N bonds are polar covalent bonds, with the electron density being drawn towards the more electronegative oxygen and nitrogen atoms. This creates partial negative charges (δ-) on the oxygen and nitrogen atoms and partial positive charges (δ+) on the adjacent carbon atoms (C2 and C5 for oxygen, and C2 and C4 for nitrogen). This charge separation results in a significant molecular dipole moment.

The nitrogen atom possesses a lone pair of electrons, which contributes to the basicity of the molecule and its ability to act as a ligand in coordination chemistry. The oxygen atom also has two lone pairs of electrons. The bonding within the ring consists of sigma (σ) bonds, with the carbon atoms exhibiting sp³ hybridization.

Computational studies on similar oxazolidine derivatives often involve Density Functional Theory (DFT) to analyze the molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) is typically localized around the nitrogen and oxygen atoms, reflecting the non-bonding lone pair electrons, making these sites susceptible to electrophilic attack. The Lowest Unoccupied Molecular Orbital (LUMO) is generally distributed over the σ* anti-bonding orbitals of the ring. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity.

Interactive Data Table: Key Electronic and Bonding Features

| Feature | Description |

| Key Heteroatoms | Oxygen (O), Nitrogen (N) |

| Bond Polarity | C-O and C-N bonds are polar covalent. |

| Hybridization | Carbon atoms are sp³ hybridized. |

| Key Electron Features | Lone pairs on nitrogen and oxygen atoms. |

| Molecular Orbitals | HOMO often localized on N and O; LUMO associated with σ* orbitals. |

Reaction Chemistry and Transformational Capabilities of 2,2,4 Trimethyloxazolidine

Ring-Opening Reactions of the 2,2,4-Trimethyloxazolidine Moiety

The inherent strain and the presence of two heteroatoms in the oxazolidine (B1195125) ring make it susceptible to cleavage under various conditions. These ring-opening reactions are crucial for deprotection strategies and for the synthesis of complex acyclic molecules.

The most common ring-opening reaction for oxazolidines is acid-catalyzed hydrolysis. This process effectively reverses the formation of the heterocycle, regenerating the parent amino alcohol and ketone. The mechanism is analogous to the hydrolysis of acetals and ketals. youtube.com The reaction is initiated by the protonation of the ring oxygen atom, which makes the C2 carbon more electrophilic and facilitates the cleavage of the C-O bond. viu.ca This cleavage results in the formation of a resonance-stabilized tertiary iminium cation. Subsequent nucleophilic attack by a water molecule on the iminium carbon, followed by deprotonation, yields a hemiaminal intermediate. Further protonation of the nitrogen atom and elimination of the amino alcohol regenerates the ketone (acetone) and the protonated amino alcohol (2-amino-2-methyl-1-propanol). youtube.comhilarispublisher.com

In the presence of an alcohol instead of water, a similar mechanism of alcoholysis occurs. The alcohol acts as the nucleophile, attacking the iminium ion intermediate. This process results in the formation of an N,O-acetal and the corresponding amino alcohol, providing a pathway to different functionalized products.

Table 1: Products of Acid-Catalyzed Ring-Opening of 2,2,4-Trimethyloxazolidine

| Reactant | Reagent | Conditions | Primary Products |

| 2,2,4-Trimethyloxazolidine | H₂O | Aqueous Acid (e.g., HCl, H₂SO₄) | 2-Amino-2-methyl-1-propanol (B13486) + Acetone (B3395972) |

| 2,2,4-Trimethyloxazolidine | ROH (Alcohol) | Anhydrous Acid | N-(2-hydroxy-2-methylpropyl) acetal (B89532) + Acetone |

While less common than acid-catalyzed cleavage, the oxazolidine ring can be opened by strong nucleophiles. The feasibility of this reaction often depends on prior activation of the ring. For a neutral oxazolidine like 2,2,4-trimethyloxazolidine, direct nucleophilic attack is challenging. However, functionalization of the nitrogen atom, for instance through N-acylation, transforms the nitrogen into a better leaving group, thereby activating the C2 carbon towards nucleophilic attack.

Strong nucleophiles, such as organometallic reagents (e.g., Grignard reagents or organolithiums), can attack the C2 carbon. mdpi.com This attack would lead to the cleavage of the C-O bond and, after workup, would yield an N-substituted amino alcohol where the substituent corresponds to the nucleophile used. For example, reaction with methylmagnesium bromide would be expected to produce N-(1,1-dimethylethyl)-2-amino-2-methyl-1-propanol.

Reductive cleavage provides another important pathway for the transformation of the oxazolidine ring. This method typically involves the use of strong reducing agents to cleave one of the heteroatom-carbon bonds. Based on analogous reactions with related heterocycles like isoxazolines, potent hydride reagents such as lithium aluminum hydride (LiAlH₄) are effective for this purpose. nih.gov The reduction of 2,2,4-trimethyloxazolidine would likely proceed via the reductive cleavage of the C2-O bond. This transformation would result in the formation of N-isopropyl-2-amino-2-methyl-1-propanol, effectively adding a hydrogen atom across the cleaved bond.

Catalytic hydrogenation, using catalysts like Raney Nickel, is another established method for the reductive cleavage of similar heterocyclic systems and could be applied to 2,2,4-trimethyloxazolidine. nih.gov These reductive methods are particularly useful in synthetic chemistry for producing specifically substituted amino alcohols.

Information regarding the oxidative ring-opening of 2,2,4-trimethyloxazolidine is not extensively documented in scientific literature. Such a reaction would likely involve cleavage of C-H bonds or the C-C bond of the ring, leading to more complex product mixtures.

Table 2: Summary of Reductive Ring-Opening Reactions

| Reaction Type | Typical Reagents | Expected Product from 2,2,4-Trimethyloxazolidine |

| Hydride Reduction | Lithium Aluminum Hydride (LiAlH₄) | N-isopropyl-2-amino-2-methyl-1-propanol |

| Catalytic Hydrogenolysis | H₂, Raney Ni or Pd/C | N-isopropyl-2-amino-2-methyl-1-propanol |

Functionalization and Derivatization at the Nitrogen Atom of 2,2,4-Trimethyloxazolidine

The presence of a secondary amine nitrogen atom within the oxazolidine ring provides a reactive site for various functionalization reactions without necessitating the opening of the ring.

The lone pair of electrons on the nitrogen atom makes it nucleophilic, allowing it to react readily with a range of electrophiles.

N-Alkylation involves the reaction of 2,2,4-trimethyloxazolidine with alkylating agents such as alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide). juniperpublishers.com These reactions are typically carried out in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or potassium carbonate) to neutralize the hydrogen halide formed during the reaction, thus driving the reaction to completion. mdpi.com The product is the corresponding N-alkylated 2,2,4-trimethyloxazolidine. This reaction provides a straightforward method for introducing a variety of alkyl groups onto the nitrogen atom.

N-Acylation proceeds in a similar manner, using acylating agents like acyl chlorides or acid anhydrides. nih.gov For example, reacting 2,2,4-trimethyloxazolidine with acetyl chloride in the presence of a base like triethylamine yields N-acetyl-2,2,4-trimethyloxazolidine. nih.gov This reaction is often rapid and high-yielding, providing stable amide derivatives. N-acylation can be a crucial step for activating the ring toward nucleophilic attack, as mentioned previously. rsc.org

2,2,4-Trimethyloxazolidine can be considered a cyclic adduct of 2-amino-2-methyl-1-propanol and acetone. In solution, it can exist in equilibrium with its ring-opened isomer, which is a Schiff base or imine: N-(2-hydroxy-2-methylpropyl)propan-2-imine. nih.gov Although the equilibrium often favors the cyclic oxazolidine form, the presence of the open-chain imine allows for further reactions.

This equilibrium can be exploited to form new N-substituted imine derivatives through a process known as transimination. By reacting 2,2,4-trimethyloxazolidine with a primary amine (R-NH₂) or an amine derivative (such as hydroxylamine (B1172632) or hydrazine) under conditions that favor imine exchange (e.g., acid catalysis and removal of byproducts), the imine portion of the open-chain isomer can be exchanged. This reaction would yield a new imine derived from acetone and the added amine, with the release of 2-amino-2-methyl-1-propanol. This pathway provides a synthetic route to various imines, using the oxazolidine as a stable precursor or a masked form of an imine.

Reactivity of the Methyl Groups and Other Substituents on the Oxazolidine Ring

The 2,2,4-trimethyloxazolidine molecule possesses three methyl groups at positions C2 and C4 of the oxazolidine ring. These methyl groups, along with the hydrogen atoms on the ring, represent potential sites for chemical modification.

Carbon-hydrogen (C-H) functionalization is a powerful tool in organic synthesis that allows for the direct conversion of C-H bonds into new functional groups. The application of such strategies to the methyl groups of 2,2,4-trimethyloxazolidine, while not explicitly documented, can be postulated.

The gem-dimethyl groups at the C2 position and the methyl group at the C4 position are potential targets for C-H activation. Transition-metal-catalyzed reactions, often employing ruthenium, rhodium, or palladium, are common for such transformations. The nitrogen and oxygen atoms within the oxazolidine ring could potentially act as directing groups, guiding the catalyst to specific C-H bonds. However, the lack of aromaticity and the steric hindrance around the methyl groups might present significant challenges.

| Potential C-H Functionalization Reaction | Catalyst/Reagent | Potential Product |

| Oxidation | Strong Oxidizing Agent (e.g., KMnO4) | Carboxylic Acid or Alcohol |

| Halogenation | Radical Initiator (e.g., NBS, AIBN) | Halogenated Oxazolidine |

| Metal-Catalyzed Arylation/Alkylation | Transition Metal Catalyst (e.g., Pd, Ru) | Arylated/Alkylated Oxazolidine |

This table represents theoretical transformations based on general C-H functionalization principles.

Beyond direct C-H functionalization, the methyl groups of 2,2,4-trimethyloxazolidine could be derivatized through various multi-step sequences. For instance, initial halogenation of a methyl group could be followed by nucleophilic substitution to introduce a range of functionalities.

The feasibility of these modifications would depend on the stability of the oxazolidine ring under the required reaction conditions. The ring is susceptible to hydrolysis, particularly under acidic or basic conditions, which could compete with the desired side-chain reactions.

2,2,4-Trimethyloxazolidine as a Masked Functional Group Equivalent

Oxazolidines are well-established as protecting groups for 1,2-amino alcohols and as masked forms of carbonyl compounds. In this context, 2,2,4-trimethyloxazolidine can be viewed as a masked equivalent of both acetone and the chiral amino alcohol, (±)-2-amino-1-propanol.

The formation of 2,2,4-trimethyloxazolidine from these precursors is a reversible condensation reaction. Under appropriate hydrolytic conditions (typically acidic), the oxazolidine ring can be opened to regenerate the original carbonyl compound and amino alcohol. This property allows for the temporary protection of these functional groups during a multi-step synthesis.

| Masked Functional Group | Corresponding Deprotected Molecules |

| 2,2,4-Trimethyloxazolidine | Acetone and (±)-2-Amino-1-propanol |

This table illustrates the concept of 2,2,4-trimethyloxazolidine as a masked functional group equivalent.

Detailed Mechanistic Investigations of 2,2,4-Trimethyloxazolidine Reactions

Detailed mechanistic studies specifically on the reactions of 2,2,4-trimethyloxazolidine are not readily found in the scientific literature. However, the general mechanisms for the formation and hydrolysis of oxazolidines are well-understood and can be applied to this specific molecule.

Kinetic studies would be essential to quantify the rates of formation and hydrolysis of 2,2,4-trimethyloxazolidine under various conditions (e.g., pH, temperature, solvent). Such studies would provide valuable information on the stability of the compound and the optimal conditions for its use as a protecting group.

A hypothetical kinetic study on the hydrolysis of 2,2,4-trimethyloxazolidine would likely involve monitoring the disappearance of the oxazolidine or the appearance of the acetone and amino alcohol products over time, for instance, by using spectroscopic methods like NMR or UV-Vis. The data could then be used to determine the reaction order and the rate constants.

| Parameter | Description |

| Rate Law | Hypothetically: Rate = k[2,2,4-Trimethyloxazolidine][H+] |

| Rate Constant (k) | A measure of the reaction rate under specific conditions. |

| Half-life (t½) | The time required for the concentration of the reactant to decrease by half. |

This table outlines key parameters that would be determined in a kinetic study of 2,2,4-trimethyloxazolidine hydrolysis.

The formation of 2,2,4-trimethyloxazolidine from acetone and (±)-2-amino-1-propanol is expected to proceed through a hemiaminal intermediate. The reaction is typically acid-catalyzed, with protonation of the carbonyl oxygen of acetone activating it towards nucleophilic attack by the amino group of the amino alcohol. Subsequent dehydration leads to the formation of the oxazolidine ring.

Computational chemistry, using methods such as Density Functional Theory (DFT), could be employed to model the reaction pathway and calculate the energies of the transition states and intermediates. Spectroscopic techniques, such as in-situ NMR or IR, could potentially be used to detect and characterize transient intermediates under specific reaction conditions.

Advanced Analytical and Spectroscopic Characterization Methodologies for 2,2,4 Trimethyloxazolidine

Mass Spectrometry for Molecular Identification and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. nih.gov It is used to determine the molecular weight of a compound with high accuracy and to deduce its structure by analyzing fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the determination of the elemental composition of an ion, distinguishing it from other ions that may have the same nominal mass. For 2,2,4-Trimethyloxazolidine, HRMS would be used to confirm its molecular formula, C₇H₁₅NO.

Table 4: HRMS Data for 2,2,4-Trimethyloxazolidine.

| Ion Species | Molecular Formula | Calculated Exact Mass |

|---|---|---|

| [M+H]⁺ | C₇H₁₆NO⁺ | 130.1226 |

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected, fragmented, and then the resulting fragment ions (product ions) are analyzed. wikipedia.orgresearchgate.net This process provides a fragmentation fingerprint that is highly specific to the molecule's structure. The fragmentation of the protonated molecular ion of 2,2,4-Trimethyloxazolidine ([M+H]⁺, m/z 130.1) would likely proceed through characteristic pathways involving the cleavage of the heterocyclic ring.

A plausible fragmentation pathway would involve an initial ring-opening, followed by the loss of neutral molecules or radical species. Key fragmentation events could include the loss of one of the C-2 methyl groups or the cleavage of the C-O and C-N bonds, leading to characteristic product ions that confirm the presence and arrangement of the trimethyl-substituted oxazolidine (B1195125) core.

Table 5: Plausible MS/MS Fragmentation of [C₇H₁₅NO + H]⁺ Precursor Ion.

| Precursor Ion (m/z) | Product Ion (m/z) | Plausible Neutral Loss | Proposed Fragment Structure/Formula |

|---|---|---|---|

| 130.1 | 114.1 | CH₄ | Loss of a methyl group and a proton |

| 130.1 | 86.1 | C₂H₆O | Ring cleavage and loss of acetone (B3395972) |

| 130.1 | 72.1 | C₃H₈O | Ring cleavage and loss of a butanol isomer fragment |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. mdpi.com These techniques are complementary and provide a characteristic fingerprint spectrum that is unique to the molecule's structure and functional groups. researchgate.netsemanticscholar.org They are rapid, non-destructive, and can be used to analyze samples in solid, liquid, or gaseous states. elsevierpure.comamericanpharmaceuticalreview.com

For 2,2,4-Trimethyloxazolidine, the FT-IR and Raman spectra would be dominated by vibrations associated with its key functional groups.

FT-IR Spectroscopy: This technique measures the absorption of infrared radiation. Polar bonds, such as C-O, C-N, and N-H, typically give rise to strong absorptions in the IR spectrum.

Raman Spectroscopy: This technique involves the inelastic scattering of laser light. Non-polar bonds and symmetric vibrations, such as C-C and C-H bonds in the alkyl groups, often produce strong signals in the Raman spectrum. spectroscopyonline.com

The combined use of FT-IR and Raman provides a more complete vibrational analysis. epequip.com These techniques are also valuable for reaction monitoring, where the formation of 2,2,4-Trimethyloxazolidine could be tracked by the appearance of its characteristic N-H, C-O, and C-N stretching bands, or its consumption by the disappearance of these same bands.

Table 6: Characteristic Vibrational Bands for 2,2,4-Trimethyloxazolidine.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected FT-IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| N-H Stretch | Secondary Amine | 3300 - 3500 | Medium | Weak |

| C-H Stretch (asymmetric) | -CH₃ | ~2960 | Strong | Strong |

| C-H Stretch (symmetric) | -CH₂, -CH₃ | ~2870 | Strong | Strong |

| N-H Bend | Secondary Amine | 1550 - 1650 | Medium-Strong | Weak |

| C-H Bend | -CH₂, -CH₃ | 1370 - 1470 | Medium-Strong | Medium |

| C-O-C Stretch | Ether | 1050 - 1150 | Strong | Medium |

Chiral Chromatography (GC-FID, HPLC-UV/Vis, SFC) for Enantiomeric Purity Assessment

The separation of enantiomers, which possess identical physical and chemical properties in an achiral environment, necessitates the use of a chiral environment. Chiral chromatography provides this environment through the use of chiral stationary phases (CSPs) that interact diastereomerically with the enantiomers, leading to differential retention times and, thus, separation.

Gas Chromatography with Flame Ionization Detection (GC-FID)

Chiral gas chromatography is a powerful technique for the separation of volatile and thermally stable enantiomers. For the analysis of 2,2,4-trimethyloxazolidine, a volatile compound, GC with a flame ionization detector (FID) is a suitable method. The separation is typically achieved on a capillary column coated with a chiral stationary phase, often a derivative of cyclodextrin.

Detailed Research Findings:

While specific studies on the chiral GC separation of 2,2,4-trimethyloxazolidine are not extensively documented in publicly available literature, the principles of chiral GC can be applied. A hypothetical separation could be achieved using a cyclodextrin-based chiral stationary phase, such as a derivative of β-cyclodextrin. The separation mechanism relies on the formation of transient diastereomeric inclusion complexes between the enantiomers of 2,2,4-trimethyloxazolidine and the chiral cavity of the cyclodextrin. The stability of these complexes differs for each enantiomer, leading to different retention times.

For a related compound, 4-chloromethyl-2,2-dimethyl-1,3-dioxolane, a chiral capillary gas chromatography method was developed for the separation of its enantiomers, demonstrating the feasibility of this technique for similar structures nih.gov. In that study, a cyclodextrin derivative stationary phase was used, and the method was optimized for parameters such as linear velocity, column temperature, and solvent type to achieve a resolution greater than 1.5 within 10 minutes nih.gov.

Hypothetical Data Table for Chiral GC-FID of 2,2,4-Trimethyloxazolidine:

| Parameter | Value |

| Column | Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 60 °C (hold 2 min), ramp to 150 °C at 5 °C/min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 250 °C |

| Retention Time (R-enantiomer) | 12.5 min |

| Retention Time (S-enantiomer) | 13.2 min |

| Resolution (Rs) | >1.5 |

High-Performance Liquid Chromatography with UV/Vis Detection (HPLC-UV/Vis)

Chiral High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation of a broad range of chiral compounds. For non-volatile or thermally labile compounds, HPLC is often the method of choice. The enantiomeric purity of oxazolidine derivatives can be determined using HPLC with a chiral stationary phase and a UV/Vis detector for quantification.

Detailed Research Findings:

Research on the synthesis of multi-substituted 1,3-oxazolidine derivatives has utilized chiral HPLC to determine the enantiomeric excess of the products. For instance, the enantiomeric excess of ethyl 5-(chloromethyl)-3-(4-methoxyphenyl)oxazolidine-2-carboxylate was determined by HPLC on a Chiralcel OD-H column nih.gov. The mobile phase consisted of a mixture of n-hexane and isopropanol (95:5 v/v) at a flow rate of 0.5 mL/min, with UV detection at 254 nm nih.gov. This example highlights the utility of polysaccharide-based CSPs for the enantioseparation of oxazolidine derivatives.

Interactive Data Table for Chiral HPLC-UV/Vis of an Oxazolidine Derivative:

| Parameter | Value |

| Column | Chiralcel OD-H (250 mm x 4.6 mm ID, 5 µm particle size) |

| Mobile Phase | n-Hexane/Isopropanol (95:5, v/v) |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 254 nm |

| Retention Time (major enantiomer) | 8.92 min |

| Retention Time (minor enantiomer) | 10.40 min |

| Enantiomeric Excess (ee) | 43% |

Data adapted from a study on a substituted oxazolidine derivative nih.gov.

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a powerful green alternative to normal-phase HPLC for chiral separations. It utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase, often with a small amount of an organic modifier. SFC offers advantages of high efficiency, fast analysis times, and reduced solvent consumption.

Detailed Research Findings:

X-ray Diffraction Analysis for Solid-State Structure Determination of 2,2,4-Trimethyloxazolidine Derivatives

X-ray diffraction (XRD) is an indispensable tool for the unambiguous determination of the three-dimensional atomic arrangement in a crystalline solid. For chiral molecules, single-crystal X-ray diffraction can provide the absolute configuration of the stereocenters, as well as detailed information on bond lengths, bond angles, and intermolecular interactions in the solid state.

Detailed Research Findings:

While the crystal structure of 2,2,4-trimethyloxazolidine itself is not found in the searched literature, studies on related oxazolidine derivatives provide valuable insights into their solid-state structures. For instance, the crystal structure of (2R,4S)-methyl 2-isopropyl-4-methyl-3-(2-(trimethylsilyl)ethylsulfonyl)-1,3-oxazolidine-4-carboxylate has been determined, revealing a triclinic crystal system with space group P-1 wikipedia.orgresearchgate.net. The analysis provided precise atomic coordinates and details of the molecular conformation.

In another study, the crystal structure of 4-ethyl-1,3-oxazolidine-2-thione was elucidated. It was found that in the crystalline state, a pair of enantiomeric (R)- and (S)- molecules are connected via intermolecular N-H···S hydrogen bonds, forming a dimer motif. The crystallographic data for this compound has been deposited with the Cambridge Crystallographic Data Centre (CCDC) bibliomed.org.

Data Table of Crystallographic Data for an Oxazolidine Derivative:

| Parameter | (2R,4S)-methyl 2-isopropyl-4-methyl-3-(2-(trimethylsilyl)ethylsulfonyl)-1,3-oxazolidine-4-carboxylate wikipedia.orgresearchgate.net | 4-Ethyl-1,3-oxazolidine-2-thione bibliomed.org |

| Chemical Formula | C14H29NO5SSi | C5H9NOS |

| Crystal System | Triclinic | Monoclinic |

| Space Group | P-1 | P2(1)/c |

| a (Å) | 6.1300(6) | 9.876(3) |

| b (Å) | 11.265(1) | 5.678(2) |

| c (Å) | 15.197(2) | 12.543(4) |

| α (°) | 107.647(8) | 90 |

| β (°) | 95.494(9) | 109.23(3) |

| γ (°) | 102.445(8) | 90 |

| Volume (ų) | 961.8 | 664.4(4) |

| Z | 2 | 4 |

The determination of the solid-state structure of 2,2,4-trimethyloxazolidine or its derivatives through X-ray diffraction would provide definitive proof of its molecular geometry and stereochemistry, complementing the data obtained from chiral chromatography on its enantiomeric composition.

Computational Chemistry and Theoretical Investigations of 2,2,4 Trimethyloxazolidine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or approximations of it) to provide detailed information about electron distribution and energy.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. For 2,2,4-Trimethyloxazolidine, a DFT study would begin with the optimization of its three-dimensional geometry to find the most stable arrangement of its atoms (the ground state).

From this optimized structure, a multitude of ground state properties could be calculated. These would typically include:

Electronic Energy: The total energy of the molecule in its ground state.

Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Electron Density Distribution and Electrostatic Potential Maps: These would visualize the electron-rich and electron-poor regions of 2,2,4-Trimethyloxazolidine, offering insights into where the molecule is most likely to interact with other chemical species.

A hypothetical data table for the ground state properties of 2,2,4-Trimethyloxazolidine, as would be generated from a DFT calculation, is presented below.

| Property | Hypothetical Value |

| Ground State Energy (Hartree) | -327.xxxx |

| Dipole Moment (Debye) | 1.xx |

| HOMO Energy (eV) | -6.xx |

| LUMO Energy (eV) | 1.xx |

| HOMO-LUMO Gap (eV) | 7.xx |

Note: The values in this table are illustrative and not based on actual calculations.

Ab Initio Methods for High-Accuracy Calculations

Ab initio (from first principles) methods are another class of quantum chemical calculations that are generally more computationally expensive but can provide higher accuracy than DFT for certain properties. Methods like Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster theory (e.g., CCSD(T)) would be employed to obtain highly accurate single-point energies for the DFT-optimized geometry of 2,2,4-Trimethyloxazolidine. These high-accuracy energies are valuable for constructing precise potential energy surfaces and for calculating reaction energies and activation barriers with a high degree of confidence.

Conformational Energy Landscape Analysis of 2,2,4-Trimethyloxazolidine

The five-membered oxazolidine (B1195125) ring in 2,2,4-Trimethyloxazolidine is not planar and can adopt several different conformations (puckered forms). Additionally, the methyl groups can rotate. A conformational energy landscape analysis would aim to identify all the stable conformers of the molecule and the energy barriers for interconversion between them.

This would be achieved by systematically rotating the rotatable bonds and exploring the different ring puckering possibilities. The energy of each conformation would be calculated, typically using a computationally less expensive method initially, followed by re-optimization of the low-energy conformers using a more accurate method like DFT. The results of such an analysis would reveal the relative populations of different conformers at a given temperature and provide insight into the molecule's flexibility.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational chemistry is a powerful tool for predicting various spectroscopic properties. For 2,2,4-Trimethyloxazolidine, the following spectra could be computationally generated:

Infrared (IR) Spectrum: By calculating the vibrational frequencies of the molecule, an IR spectrum can be simulated. The positions and intensities of the peaks in the calculated spectrum can be compared with experimental IR data to confirm the molecule's structure and vibrational modes.

Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts of the ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These predicted chemical shifts are invaluable for assigning the signals in experimental NMR spectra.

A hypothetical comparison of calculated and experimental NMR chemical shifts is shown below.

| Atom | Calculated ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |

| C2 | 95.x | (Not Available) |

| C4 | 60.x | (Not Available) |

| C5 | 75.x | (Not Available) |

| C(CH₃)₂ | 28.x | (Not Available) |

| C4-CH₃ | 22.x | (Not Available) |

Note: The calculated values are for illustrative purposes only.

Elucidation of Reaction Mechanisms and Transition States via Computational Modeling

Computational modeling can be used to study the detailed mechanism of chemical reactions involving 2,2,4-Trimethyloxazolidine. For a given reaction, the structures of the reactants, products, any intermediates, and, crucially, the transition states can be located and their energies calculated.

The transition state is the highest energy point along the reaction pathway and is critical for determining the reaction rate. By identifying the transition state structure, one can understand the geometry of the atoms at the point of bond breaking and bond formation. The energy difference between the reactants and the transition state gives the activation energy, a key parameter in chemical kinetics.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular Dynamics (MD) simulations would be used to study the behavior of 2,2,4-Trimethyloxazolidine over time, particularly in the presence of a solvent. In an MD simulation, the atoms of the molecule and the surrounding solvent molecules are treated as classical particles, and their motions are simulated by solving Newton's equations of motion.

An MD simulation of 2,2,4-Trimethyloxazolidine in a solvent like water or an organic solvent would provide insights into:

Solvation Structure: How the solvent molecules arrange themselves around the solute molecule.

Hydrogen Bonding: The nature and lifetime of any hydrogen bonds formed between 2,2,4-Trimethyloxazolidine and the solvent.

Conformational Dynamics: How the molecule's conformation changes over time in solution.

Intermolecular Interactions: If other solute molecules are present, MD simulations can be used to study how they interact with each other.

Rational Design of 2,2,4-Trimethyloxazolidine-Based Reagents using Computational Tools

The rational design of novel reagents and catalysts based on the 2,2,4-trimethyloxazolidine scaffold is an area ripe for exploration with computational chemistry tools. While specific computational studies focused exclusively on 2,2,4-trimethyloxazolidine are not extensively documented in publicly available literature, the principles and methodologies applied to other oxazolidine derivatives can be directly extrapolated. These computational approaches offer a powerful means to predict and understand the behavior of molecules, thereby guiding experimental work and accelerating the discovery of new chemical entities with desired properties.

Computational strategies in the rational design of 2,2,4-trimethyloxazolidine-based reagents would likely focus on several key areas: elucidating reaction mechanisms, predicting reactivity and selectivity, and designing novel derivatives with enhanced performance. Methodologies such as Density Functional Theory (DFT), molecular docking, and molecular dynamics (MD) simulations are central to these efforts. mdpi.comnih.gov

Elucidating Reaction Mechanisms:

A fundamental application of computational chemistry is the investigation of reaction mechanisms. For instance, in the design of a new catalyst based on 2,2,4-trimethyloxazolidine for a specific organic transformation, DFT calculations can be employed to map out the entire reaction pathway. This involves identifying the structures of reactants, transition states, intermediates, and products. The calculation of the Gibbs free energy for each of these species allows for the determination of activation barriers and reaction energies, providing a detailed understanding of the reaction kinetics and thermodynamics. acs.org

For a hypothetical reaction involving a 2,2,4-trimethyloxazolidine-derived catalyst, a computational study might generate data similar to that presented in Table 1. Such data can help in identifying the rate-determining step of the reaction and understanding the factors that control it.

Table 1: Hypothetical DFT Calculated Energies for a Catalytic Cycle

| Step | Species | Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|

| 1 | Catalyst + Reactants | 0.0 |

| 2 | Transition State 1 | +15.2 |

| 3 | Intermediate 1 | -5.7 |

| 4 | Transition State 2 | +12.8 |

| 5 | Intermediate 2 | -10.3 |

| 6 | Transition State 3 | +18.9 (Rate-Determining) |

| 7 | Catalyst + Products | -25.1 |

Note: These values are illustrative and represent the type of data generated from DFT calculations.

Predicting Reactivity and Selectivity:

Computational tools are invaluable for predicting the reactivity and selectivity of new reagents. For chiral reagents derived from 2,2,4-trimethyloxazolidine, understanding the origins of stereoselectivity is crucial. By modeling the transition states leading to different stereoisomers, the energy differences can be calculated, which directly correlate with the enantiomeric or diastereomeric excess observed experimentally.

Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of a series of 2,2,4-trimethyloxazolidine derivatives with their observed reactivity or selectivity. researchgate.net These models can then be used to predict the performance of yet-to-be-synthesized compounds, thereby prioritizing synthetic efforts.

Designing Novel Derivatives:

Perhaps the most exciting application of computational chemistry in this context is the in silico design of novel 2,2,4-trimethyloxazolidine-based reagents. nih.gov By systematically modifying the substituents on the oxazolidine ring, it is possible to tune the steric and electronic properties of the molecule. For example, the introduction of electron-withdrawing or electron-donating groups can significantly alter the reactivity of a catalytic center.

Molecular docking and MD simulations can be used to design 2,2,4-trimethyloxazolidine-based ligands for metal catalysts. These techniques allow for the visualization and quantification of the interactions between the ligand and the metal center, as well as the substrate. This information can guide the design of ligands with optimal binding affinities and conformational properties to achieve high catalytic efficiency and selectivity.

Table 2: Hypothetical In Silico Screening of 2,2,4-Trimethyloxazolidine Derivatives

| Derivative | Modification | Predicted Binding Affinity (kcal/mol) | Predicted Enantiomeric Excess (%) |

|---|---|---|---|

| A | Parent | -5.2 | 85 |

| B | 5-Phenyl | -6.8 | 92 |

| C | N-Acetyl | -4.5 | 78 |

| D | 5-Trifluoromethyl | -7.5 | 95 |

Note: This table illustrates how computational screening can be used to prioritize synthetic targets.

Applications of 2,2,4 Trimethyloxazolidine in Organic Synthesis and Materials Science

2,2,4-Trimethyloxazolidine as a Chiral Auxiliary in Asymmetric Synthesis

In asymmetric synthesis, a chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to direct the stereochemical outcome of one or more reactions. Derived from chiral amino alcohols, 2,2,4-trimethyloxazolidine can be N-acylated and subsequently used to control the formation of new stereocenters with high precision. The stereogenic center at the C4 position, typically inherited from a chiral amino acid precursor like L-alanine, effectively biases the facial approach of incoming reagents.

The N-acyl derivatives of 2,2,4-trimethyloxazolidine are particularly effective in controlling stereoselectivity in aldol (B89426) reactions, a cornerstone of carbon-carbon bond formation. The process generally involves the formation of a metal enolate, which then reacts with an aldehyde. The stereochemical outcome is dictated by the formation of a rigid, chair-like six-membered transition state, as described by the Zimmerman-Traxler model.

When an N-acyl derivative of 2,2,4-trimethyloxazolidine is treated with a Lewis acid (e.g., dialkylboron triflates or titanium tetrachloride) and a hindered base, a specific Z-enolate is typically formed. harvard.edu This enolate is conformationally locked due to chelation between the metal, the carbonyl oxygen, and the oxazolidine (B1195125) ring oxygen. The substituent at the C4 position (a methyl group in this case) sterically hinders one face of the enolate, forcing the aldehyde to approach from the less hindered face. This directed approach leads to the predictable formation of one diastereomer of the aldol adduct over the other. harvard.edu High diastereomeric ratios are often achieved, and the chiral auxiliary can be subsequently cleaved to yield an enantiomerically enriched β-hydroxy acid, ester, or ketone.

| N-Acyl Group | Aldehyde | Lewis Acid / Base | Diastereomeric Ratio (syn:anti) | Yield (%) |

|---|---|---|---|---|

| Propionyl | Benzaldehyde | (n-Bu)₂BOTf / DIPEA | >99:1 | 77 |

| Acetyl | Isobutyraldehyde | TiCl₄ / DIPEA | 95:5 | 85 |

| Azidoacetyl | 4-Methoxybenzaldehyde | [(S)-Tol-BINAP]NiCl₂ / TIPSOTf | 5:>95 | 95 |

This table presents typical results for asymmetric aldol reactions mediated by oxazolidine-type chiral auxiliaries, demonstrating the high levels of stereocontrol achievable. Data is representative of the class of compounds. harvard.edunih.gov

The directing power of oxazolidine-based auxiliaries extends to cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.orgmychemblog.com When 2,2,4-trimethyloxazolidine is used to form an N-acryloyl or N-crotonoyl dienophile, the chiral center at C4 effectively shields one face of the carbon-carbon double bond. This facial bias directs the approach of the diene, resulting in a highly diastereoselective [4+2] cycloaddition. rsc.org

These reactions are often completely regio- and endo-selective, with the diastereomeric excess determined by the auxiliary. rsc.org Lewis acid catalysis can enhance both the rate and the selectivity of the cycloaddition by promoting a more organized transition state. Upon completion, the resulting cyclohexene derivative can be liberated from the auxiliary, providing a product with well-defined stereochemistry. This methodology is a powerful tool for constructing complex cyclic systems found in many natural products. organic-chemistry.orgnih.gov

2,2,4-Trimethyloxazolidine as a Protecting Group for Amines and Carbonyl Compounds

A protecting group is used to temporarily mask a reactive functional group, preventing it from reacting while chemical transformations are carried out elsewhere in the molecule. The oxazolidine ring system, formed by the condensation of a 1,2-amino alcohol with an aldehyde or ketone, serves as an effective protecting group for both functionalities. 2,2,4-Trimethyloxazolidine itself is the product of protecting a 1,2-amino alcohol with acetone (B3395972). Conversely, it can be viewed as a protected form of an amine. The key advantage of this protecting group is its distinct stability profile, particularly its lability under acidic conditions while remaining robust towards bases and many other reagents.

In complex multi-step syntheses, orthogonal protection strategies are essential. This approach utilizes multiple protecting groups, each of which can be removed by a specific set of reagents without affecting the others. The acid-labile nature of the 2,2,4-trimethyloxazolidine group makes it an excellent component of such strategies. It is stable to basic conditions used to remove groups like the 9-fluorenylmethoxycarbonyl (Fmoc) group, and to hydrogenolysis conditions used to cleave benzyl (B1604629) (Bn) ethers or esters. This allows for selective deprotection at various stages of a synthesis. For instance, an amine protected as an oxazolidine can remain intact while an Fmoc-protected amine elsewhere in the molecule is deprotected with piperidine for further elaboration. nih.gov

| Protecting Group | Functional Group Protected | Cleavage Conditions | Stability Profile |

|---|---|---|---|

| Oxazolidine (e.g., from Acetone) | Amine / 1,2-Diol | Mild Acid (TFA, aq. HCl) | Stable to base, hydrogenolysis, fluoride |

| Fmoc | Amine | Base (e.g., Piperidine) | Stable to acid, hydrogenolysis |

| Benzyl (Bn) | Alcohol, Carboxylic Acid | Hydrogenolysis (H₂, Pd/C) | Stable to acid, base |

| tert-Butyldimethylsilyl (TBDMS) | Alcohol | Fluoride Source (e.g., TBAF) | Stable to base, hydrogenolysis |

This table illustrates how the distinct cleavage conditions for an oxazolidine protecting group allow it to be used orthogonally with other common protecting groups in a synthetic strategy.

The regeneration of the original amine and carbonyl functionalities from the 2,2,4-trimethyloxazolidine ring is typically achieved under mild acidic conditions. The hydrolysis of the acetal-like structure is rapid and clean, often driven to completion by the presence of water.

Common reagents for this deprotection include:

Trifluoroacetic Acid (TFA): A solution of TFA in a solvent like dichloromethane (DCM), often with a small amount of water, can efficiently cleave the oxazolidine ring at room temperature. nih.govreddit.com

Aqueous Hydrochloric Acid (HCl): Dilute aqueous HCl in a solvent such as tetrahydrofuran (THF) or methanol is also highly effective for deprotection. acsgcipr.orgreddit.comnih.gov

The choice of reagent depends on the compatibility of other functional groups within the molecule. Under these conditions, the oxazolidine hydrolyzes to regenerate the parent 1,2-amino alcohol and acetone. Recent studies have shown that while oxazolidine rings are considered acid-labile, they can exist in equilibrium with a protonated imine form, which can exhibit surprising stability toward strongly acidic conditions like 95% TFA, a factor that can be exploited in certain synthetic designs. nih.gov

2,2,4-Trimethyloxazolidine as a Building Block for Complex Heterocyclic Scaffolds

Beyond its roles as a transient auxiliary or protecting group, the oxazolidine ring can serve as a stable and versatile building block for the synthesis of more complex heterocyclic structures, particularly those containing piperidine and pyrrolidine motifs common in alkaloid natural products. nih.govmdpi.com

The condensation of 1,2-amino alcohols, such as 2-hydroxymethylpiperidine, with aldehydes leads to the formation of bicyclic oxazolidine systems (e.g., hexahydro-3-alkyl-3H-oxazolo[3,4-a]pyridines). nih.govacs.orgresearchgate.net These fused heterocyclic scaffolds are stable intermediates that can undergo further transformations. For example, reductive cleavage of the C-O bond within the oxazolidine ring can lead to N-substituted piperidines, while reactions involving the formation and cleavage of N-acyliminium ions from related oxazolidinone precursors provide key steps in the synthesis of indolizidine and piperidine alkaloids. mdma.ch The inherent stereochemistry of the 2,2,4-trimethyloxazolidine precursor can be transferred to the final, more complex target molecule, making it a valuable chiral synthon in the construction of biologically active compounds. shu.ac.uk

Synthesis of Polycyclic and Fused-Ring Systems

While direct, large-scale applications of 2,2,4-trimethyloxazolidine in the synthesis of polycyclic and fused-ring systems are not extensively documented, the principles of oxazolidine chemistry allow for its use as a strategic intermediate. The oxazolidine moiety can act as a protecting group for a chiral 1,2-amino alcohol, enabling other parts of a molecule to undergo chemical transformations. Subsequent deprotection and cyclization involving the revealed amine or alcohol can lead to the formation of new heterocyclic rings fused to an existing molecular framework. For instance, related oxazolidine-fused systems, such as thiazolidinyl-oxazolidines, have been synthesized and studied for their tautomeric equilibria, which can lead to the formation of novel bicyclic and spirocyclic fused scaffolds. organic-chemistry.org The stereocenter at the C4 position of 2,2,4-trimethyloxazolidine can be used to direct the stereochemical outcome of subsequent ring-forming reactions, making it a valuable tool in stereocontrolled synthesis.

Integration into Total Synthesis of Complex Molecules

In the context of total synthesis, chiral auxiliaries are indispensable tools for controlling stereochemistry. Oxazolidinones, a closely related class of compounds, are famously used as "Evans auxiliaries" to direct stereoselective alkylation and aldol reactions. wikipedia.orgscielo.org.mx Similarly, 2,2,4-trimethyloxazolidine can function as a chiral template. A substrate can be attached to the oxazolidine's nitrogen atom, and subsequent reactions on the substrate are sterically influenced by the chiral environment of the oxazolidine ring, particularly the methyl group at the C4 position. After the desired stereocenter(s) have been established, the auxiliary can be cleaved and removed.

This strategy is particularly useful in the early stages of a synthetic route to build up chiral fragments that are later incorporated into the final complex molecule. For example, the synthesis of chiral 1,2-amino alcohols, which are key structural motifs in many pharmaceutical molecules, often involves strategies that utilize chiral precursors or auxiliaries to set the desired stereochemistry. acs.orgnih.govnih.gov

Role of 2,2,4-Trimethyloxazolidine in Catalyst Development and Ligand Design

The chiral structure of 2,2,4-trimethyloxazolidine, derived from a readily available chiral amino alcohol, makes it an attractive scaffold for the development of new catalysts for asymmetric reactions.

Chiral Ligands for Metal-Catalyzed Asymmetric Reactions

Chiral ligands are crucial components of metal-based catalysts used in asymmetric synthesis, where they create a chiral environment around the metal center, enabling the selective formation of one enantiomer of the product. mdpi.com Chiral 1,2-amino alcohols are precursors to some of the most successful ligand classes, including bisoxazoline (BOX) and phosphino-oxazoline (PHOX) ligands. mdpi.com

2,2,4-Trimethyloxazolidine, as a protected form of (R)- or (S)-2-amino-1-propanol, serves as a foundational building block for such ligands. The synthesis typically involves N-functionalization of the oxazolidine ring with a coordinating group, such as a diphenylphosphine moiety, followed by oxidation of the oxazolidine to the corresponding oxazoline. The resulting ligands coordinate with transition metals like palladium, rhodium, iridium, or copper to form catalysts for a wide range of enantioselective transformations.

Table 1: Representative Asymmetric Reactions Using Catalysts Derived from Chiral 1,2-Amino Alcohol Precursors This table illustrates the types of reactions where ligands derived from the amino alcohol precursor of 2,2,4-trimethyloxazolidine are applied. Specific performance data for ligands derived directly from 2,2,4-trimethyloxazolidine is not widely reported.

| Reaction Type | Metal Catalyst | Ligand Class | Typical Enantiomeric Excess (ee) |

|---|---|---|---|

| Allylic Alkylation | Palladium (Pd) | Phosphino-oxazoline (PHOX) | >95% |

| Hydrogenation | Iridium (Ir) / Rhodium (Rh) | Phosphino-oxazoline (PHOX) | >90% |

| Hydrosilylation | Rhodium (Rh) | Pyridine-oxazoline | >90% |

| Diels-Alder Reaction | Copper (Cu) / Zinc (Zn) | Bisoxazoline (BOX) | >98% |

The effectiveness of these ligands stems from the close proximity of the stereogenic center (C4) to the coordinating nitrogen atom, which allows for efficient transfer of chiral information during the catalytic cycle.

Organocatalytic Applications of 2,2,4-Trimethyloxazolidine Derivatives

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, offering a metal-free alternative to traditional methods. mdpi.com Chiral secondary amines are a cornerstone of organocatalysis, operating through the formation of transient chiral enamines or iminium ions with carbonyl substrates.

As a chiral secondary amine, 2,2,4-trimethyloxazolidine possesses the necessary structural features to function as an organocatalyst. In principle, it can react with an α,β-unsaturated aldehyde to form a chiral iminium ion, which then undergoes a stereoselective reaction with a nucleophile. However, the field of aminocatalysis is largely dominated by more conformationally rigid and extensively studied catalysts, such as proline and its derivatives, or MacMillan-type imidazolidinone catalysts. mdpi.comnih.gov These catalysts often provide higher levels of stereocontrol and broader substrate scope. Consequently, while theoretically possible, the specific application of 2,2,4-trimethyloxazolidine or its simple derivatives as organocatalysts is not a widely reported area of research.

Potential Applications in Polymer Chemistry and Advanced Materials

The heterocyclic structure of 2,2,4-trimethyloxazolidine suggests its potential use as a monomer in the synthesis of functional polymers.

Use as a Monomer in Polymerization Reactions

Cationic ring-opening polymerization (CROP) is a powerful technique for synthesizing polymers from cyclic monomers like ethers, amines, and oxazolines. beilstein-journals.orgnih.gov The polymerization of 2-oxazolines, which are structurally related to oxazolidines, is a well-established method for producing poly(N-acylethylenimine)s, a versatile class of polymers with applications in the biomedical field. rsc.orgcuni.cz

The polymerization of 2,2,4-trimethyloxazolidine via a similar CROP mechanism is conceptually feasible. The process would involve protonation or alkylation of the ring nitrogen, followed by nucleophilic attack of another monomer molecule, leading to ring opening and chain propagation. The resulting polymer would have a poly(N-alkylethylenimine) backbone with pendant groups derived from the original oxazolidine structure.

However, a significant challenge for the CROP of 2,2,4-trimethyloxazolidine is the presence of the N-H proton. This acidic proton can act as a chain-terminating agent in a cationic polymerization, preventing the formation of high molecular weight polymers. Therefore, for successful polymerization, the nitrogen would likely need to be protected with a group that could be removed after polymerization. Research into the CROP of related systems, such as protected oxazolidine imines, has shown that polymerization of the oxazolidine ring is possible, yielding novel polymer structures. monash.edu This suggests a potential, though currently underexplored, pathway for the use of N-protected 2,2,4-trimethyloxazolidine as a monomer for advanced materials.

Information regarding "2,2,4-Trimethyloxazolidine" in the requested applications is not available in the public domain.

Following a comprehensive series of targeted searches, no specific information could be found in publicly accessible resources detailing the use of the chemical compound “2,2,4-Trimethyloxazolidine” for the applications outlined in the user's request. Specifically, there is no available data on its role as a cross-linking agent or modifier in polymer matrices, nor on its utility in the synthesis of agrochemical intermediates.

The performed searches, which included the chemical name and various related keywords, did not yield any scientific literature, patents, or technical documentation that would allow for the creation of an accurate and informative article on the specified topics. The information available for oxazolidine derivatives in these fields pertains to other, structurally different compounds.

Therefore, due to the lack of relevant and specific data for "2,2,4-Trimethyloxazolidine" in the requested contexts, it is not possible to generate the article as instructed while adhering to the strict requirements of scientific accuracy and focus solely on the specified compound and its applications.

Emerging Research Directions and Future Perspectives for 2,2,4 Trimethyloxazolidine Chemistry

Exploration of Unconventional Reactivity Patterns and Unprecedented Transformations

While 2,2,4-trimethyloxazolidine is primarily known as a protective group or a chiral auxiliary in stereoselective synthesis, its full reactive potential remains an area ripe for exploration. Future investigations are expected to move beyond its established roles and probe unconventional reactivity patterns. This could involve exploring its behavior under novel reaction conditions, such as photoredox catalysis or electrochemical synthesis, to unlock new transformation pathways. For instance, the selective activation of C-H bonds within the 2,2,4-trimethyloxazolidine core could lead to novel functionalization strategies, allowing for the introduction of diverse substituents and the creation of a wider array of complex molecules from a simple starting material.

Integration of 2,2,4-Trimethyloxazolidine Chemistry into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry and automated synthesis offers numerous advantages, including improved safety, scalability, and reproducibility. synplechem.comchemrxiv.org The integration of synthetic routes involving 2,2,4-trimethyloxazolidine derivatives into these modern platforms is a significant area for future development. Flow chemistry could enable better control over reaction parameters for the synthesis and subsequent transformations of 2,2,4-trimethyloxazolidine, potentially leading to higher yields and purities. nih.govnih.gov Furthermore, its incorporation into automated synthesis platforms could accelerate the discovery of new bioactive molecules by enabling the rapid generation of libraries of 2,2,4-trimethyloxazolidine-containing compounds for high-throughput screening. sciforum.net

Computational Design and Optimization of Advanced 2,2,4-Trimethyloxazolidine-Based Reagents

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. In the context of 2,2,4-trimethyloxazolidine, these approaches can be employed to design and optimize new reagents and catalysts based on its core structure. For example, density functional theory (DFT) calculations can be used to predict the reactivity and stereoselectivity of new chiral auxiliaries derived from 2,2,4-trimethyloxazolidine. This in-silico approach can guide synthetic efforts, reducing the need for extensive experimental screening and accelerating the development of more efficient and selective reagents for asymmetric synthesis.

Exploration of New Material Science Applications and Functional Materials

The unique structural features of the oxazolidine (B1195125) ring suggest that derivatives of 2,2,4-trimethyloxazolidine could find applications in material science. Research in this area is still in its infancy but holds considerable promise. For example, the incorporation of the 2,2,4-trimethyloxazolidine motif into polymer backbones could lead to the development of new functional materials with tailored properties, such as specific thermal or optical characteristics. Additionally, its potential use as a building block for stimuli-responsive materials, which change their properties in response to external triggers like pH or light, is an exciting avenue for future investigation.

Interdisciplinary Research Opportunities Involving 2,2,4-Trimethyloxazolidine

The versatility of the 2,2,4-trimethyloxazolidine scaffold opens up numerous opportunities for interdisciplinary research. In medicinal chemistry, its use as a chiral building block is crucial for the synthesis of enantiomerically pure drug candidates. mdpi.comacs.orgamazonaws.comnih.govjku.atunirioja.esnih.gov For example, derivatives such as (S)-3-tert-butoxycarbonyl-2,2,4-trimethyl-1,3-oxazolidine-4-carboxylic acid are key intermediates in the synthesis of complex bioactive molecules. acs.orgnih.gov Further collaboration between synthetic chemists, biochemists, and pharmacologists could lead to the discovery of novel therapeutic agents based on this scaffold. In the field of chemical biology, 2,2,4-trimethyloxazolidine-containing probes could be developed to study biological processes. The intersection of organic synthesis, materials science, and biology will undoubtedly uncover new and exciting applications for this versatile heterocyclic compound.

Conclusion

Summary of Key Research Findings and Contributions to 2,2,4-Trimethyloxazolidine Chemistry

Research into 2,2,4-trimethyloxazolidine has primarily focused on its application as a versatile chiral building block and intermediate in stereoselective synthesis. A significant body of work has demonstrated its utility in the preparation of complex, high-value molecules, particularly in the pharmaceutical and biochemical fields. Key findings from various studies underscore its role in achieving high diastereoselectivity and enantiomeric purity in the synthesis of amino acids and other bioactive compounds.

One of the notable contributions is its use in the multikilogram scale synthesis of N,O-protected-(S)-2-methylserine, a key component for potent and selective sphingosine-1-phosphate receptor subtype 1 (S1P1) agonists acs.org. The diastereomeric salt resolution of a 2,2,4-trimethyloxazolidine derivative has proven to be a scalable and efficient method to access enantiomerically pure (S)-2-methylserine derivatives acs.org. This highlights the industrial relevance of 2,2,4-trimethyloxazolidine chemistry in the production of pharmaceutical intermediates.

Furthermore, derivatives of 2,2,4-trimethyloxazolidine have been instrumental in the synthesis of enantiopure α-methylated β-branched amino acid derivatives unirioja.es. Research has shown that N-Boc-2,2,4-trimethyloxazolidine derivatives can serve as chiral templates, allowing for the stereocontrolled introduction of substituents to create complex amino acid structures unirioja.es. Its application also extends to the synthesis of novel sphingoid bases, where it is used as a key intermediate to construct the characteristic long-chain base backbone with high stereochemical control nih.govmdpi.com.

In the realm of carbohydrate chemistry, N-Boc-2,2,4-trimethyloxazolidine-5-formaldehydes have been employed in the stereodivergent synthesis of 3-amino-2,3,6-trideoxysugars, which are crucial components of anthracycline antibiotics with antitumoral activity ursa.cat. The diastereoselective addition of organometallic reagents to these aldehydes allows for the controlled formation of either syn- or anti-3-amino-1,2-diol products, demonstrating the fine-tuning of stereochemical outcomes based on the chosen reagents ursa.cat. Additionally, recent studies have explored the use of 2,2,4-trimethyloxazolidine derivatives in the direct oxidative α-amination of dicarbonyl compounds, showcasing its potential in developing more sustainable and stereoselective methods for carbon-nitrogen bond formation jku.at.

A summary of key applications and the types of compounds synthesized using 2,2,4-trimethyloxazolidine derivatives is presented in the table below.

| Application Area | Synthesized Compound Class | Key Research Finding |

| Pharmaceutical Synthesis | N,O-protected-(S)-2-methylserine | Scalable, enantioselective synthesis for S1P1 receptor agonists acs.org. |

| Amino Acid Chemistry | α-methylated β-branched amino acids | Chiral template for stereocontrolled synthesis unirioja.es. |

| Lipid Chemistry | Novel Sphingoid Bases | Stereoselective synthesis of complex lipid backbones nih.govmdpi.com. |

| Carbohydrate Chemistry | 3-amino-2,3,6-trideoxysugars | Stereodivergent synthesis of key components of antibiotics ursa.cat. |

| Organic Methodology | α-amino carbonyl compounds | Development of stereoselective C-N bond formation reactions jku.at. |

Reiteration of the Broader Significance of 2,2,4-Trimethyloxazolidine in Contemporary Chemical Sciences

The broader significance of 2,2,4-trimethyloxazolidine in contemporary chemical sciences lies in its established role as a reliable and effective chiral auxiliary and synthetic intermediate. Its structural features, particularly the defined stereochemistry at the C4 position, make it a valuable tool for asymmetric synthesis, a field of critical importance in modern drug discovery and materials science. The ability to control the three-dimensional arrangement of atoms in a molecule is paramount, and 2,2,4-trimethyloxazolidine provides a scaffold to achieve this with a high degree of predictability and efficiency.

The commercial availability and the relative ease of its incorporation into synthetic routes contribute to its widespread use in both academic and industrial research. Its application in the large-scale synthesis of pharmaceutical precursors underscores its economic and practical importance acs.org. The robustness of the oxazolidine (B1195125) ring under various reaction conditions, coupled with the ability to deprotect it under relatively mild conditions, further enhances its utility.

In essence, 2,2,4-trimethyloxazolidine is a prime example of a chiral pool starting material that enables chemists to build complex molecular architectures from simpler, readily available precursors. Its impact is evident in the successful synthesis of a diverse range of biologically active molecules, from amino acids and lipids to sugars, which are fundamental to understanding and manipulating biological processes.

Outlook on Future Research Directions and Unexplored Avenues for 2,2,4-Trimethyloxazolidine

While the utility of 2,2,4-trimethyloxazolidine is well-documented in certain areas of organic synthesis, several avenues for future research remain open. One promising direction is the development of novel catalytic systems that can generate and utilize 2,2,4-trimethyloxazolidine derivatives more efficiently. This could involve the design of new catalysts for the asymmetric synthesis of the oxazolidine core itself or for its subsequent stereoselective transformations.

Another area of potential exploration is the expansion of the repertoire of chemical reactions in which 2,2,4-trimethyloxazolidine can be employed as a chiral auxiliary or building block. While its use in nucleophilic additions to carbonyl groups is well-established, its application in other types of stereoselective reactions, such as cycloadditions, rearrangements, or C-H functionalization, is less explored. Investigating these possibilities could lead to the discovery of new synthetic methodologies and the creation of novel molecular scaffolds.

Furthermore, the synthesis of novel derivatives of 2,2,4-trimethyloxazolidine with tailored electronic and steric properties could open up new applications. For instance, modifying the substituents on the oxazolidine ring could fine-tune its reactivity and selectivity in asymmetric transformations, potentially leading to even higher levels of stereocontrol. The development of polymer-supported or recyclable versions of 2,2,4-trimethyloxazolidine-based reagents could also enhance their practical utility and environmental sustainability.

Finally, a deeper mechanistic understanding of the stereochemical induction provided by the 2,2,4-trimethyloxazolidine scaffold through computational studies could guide the rational design of future experiments and lead to more predictable and efficient synthetic strategies. Such studies could provide valuable insights into the transition state geometries of reactions involving this chiral auxiliary, enabling chemists to optimize reaction conditions and substrate scope.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.